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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B146534 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-2-hepten-4-one (filbertone), a key flavor component found in hazelnuts. This document

is intended for researchers, scientists, and professionals in the fields of analytical chemistry,

natural products, and drug development, offering a centralized resource for its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction
5-Methyl-2-hepten-4-one is an alpha,beta-unsaturated ketone with the molecular formula

C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[1][2][3][4] Its structure,

featuring a conjugated system and a chiral center at the C5 position, gives rise to a distinct

spectroscopic signature that is crucial for its identification and characterization in various

matrices. This guide presents a compilation of its spectral data and the methodologies for their

acquisition.

Spectroscopic Data
The following sections detail the NMR, IR, and Mass Spectrometry data for 5-Methyl-2-
hepten-4-one. For clarity and comparative ease, all quantitative data are summarized in

tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While experimental high-resolution NMR data for 5-Methyl-2-hepten-4-one is not readily

available in public databases, predicted data provides valuable insight into its structural

features. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for (E)-5-Methyl-2-hepten-4-one

Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H1 1.90 Doublet 6.9

H2 6.10 Doublet of Quartets 15.7, 1.6

H3 6.80 Doublet of Quartets 15.7, 6.9

H5 2.65 Sextet 6.9

H6 1.60 Multiplet

H7 0.90 Triplet 7.4

5-CH₃ 1.10 Doublet 6.9

Table 2: Predicted ¹³C NMR Data for (E)-5-Methyl-2-hepten-4-one

Carbon Atom Chemical Shift (ppm)

C1 18.3

C2 132.5

C3 145.0

C4 200.0

C5 45.0

C6 25.0

C7 11.5

5-CH₃ 16.0
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Infrared (IR) Spectroscopy
The IR spectrum of 5-Methyl-2-hepten-4-one is characterized by the presence of a conjugated

ketone and alkene functionalities. As an α,β-unsaturated ketone, the carbonyl (C=O) stretching

frequency is shifted to a lower wavenumber compared to a saturated ketone.[1][5]

Table 3: Characteristic IR Absorption Bands for 5-Methyl-2-hepten-4-one

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3050-3000 Medium =C-H Stretch Alkene

~2970-2850 Strong C-H Stretch Alkane

~1670 Strong C=O Stretch
α,β-unsaturated

Ketone

~1630 Medium C=C Stretch Alkene

~970 Strong =C-H Bend (trans) Alkene

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-Methyl-2-hepten-4-one provides key

information about its molecular weight and fragmentation pattern. The NIST WebBook provides

a reference mass spectrum for the (E)-isomer.[4]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of (E)-5-Methyl-2-hepten-
4-one
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m/z Relative Intensity (%) Possible Fragment

126 15 [M]⁺ (Molecular Ion)

97 100 [M - C₂H₅]⁺

69 85 [M - C₄H₇O]⁺ or [C₅H₉]⁺

57 40 [C₄H₉]⁺

41 95 [C₃H₅]⁺

29 50 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 5-Methyl-2-hepten-4-one is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is

used.

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to single lines for each carbon. A larger number of scans is required due to the low natural

abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat 5-Methyl-2-
hepten-4-one is placed directly onto the crystal of an ATR accessory of an FT-IR spectrometer.
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Instrumentation and Data Acquisition: A Bruker Tensor 27 FT-IR spectrometer or equivalent is

used.[6] The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background

spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis. The final

spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules

are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and

fragmentation (Electron Ionization - EI).

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is

used to separate the ions based on their mass-to-charge ratio (m/z). The detector records the

abundance of each ion, generating a mass spectrum.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Methyl-2-hepten-4-one.

Sample Preparation
Spectroscopic Analysis Data Processing & Interpretation
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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